3-(4-Aminophenyl)-N-methylbenzamide
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Overview
Description
3-(4-Aminophenyl)-N-methylbenzamide is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.279. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity and Electrochemical Oxidation
Amino-substituted benzamide derivatives, including those related to 3-(4-Aminophenyl)-N-methylbenzamide, have been investigated for their potential as antioxidants. Research by Jovanović et al. (2020) explored the electrochemical oxidation of these compounds, revealing their capacity to scavenge free radicals due to their electrochemical properties. The study provides insights into the antioxidant activity of amino-substituted benzamides, suggesting their utility in developing new antioxidant agents (Jovanović et al., 2020).
Molecular Structure Analysis
Karabulut et al. (2014) focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, prepared through acylation of 3-aminophenol. This research detailed the influence of intermolecular interactions on molecular geometry, contributing to the understanding of the structural properties of related benzamide derivatives. Such analyses are crucial for the design and development of new compounds with specific chemical and physical characteristics (Karabulut et al., 2014).
Antibacterial Properties
The synthesis and antibacterial evaluation of benzamide derivatives, including those structurally related to this compound, were investigated by Ravichandiran et al. (2015). This study demonstrated the potential of these compounds in combating bacterial infections, highlighting their relevance in the development of new antibacterial agents (Ravichandiran et al., 2015).
Future Directions
Future research could focus on elucidating the synthesis, structure, reactivity, mechanism of action, and physical and chemical properties of 3-(4-Aminophenyl)-N-methylbenzamide. This could include computational studies, laboratory synthesis and characterization, and potentially the development of applications for this compound .
Mechanism of Action
Target of Action
The primary target of 3-(4-Aminophenyl)-N-methylbenzamide, also known as 4’-Amino-N-methyl-[1,1’-biphenyl]-3-carboxamide, is the CYP51 receptor . This receptor plays a crucial role in the evolutionary cycle of Trypanosoma cruzi, a flagellated cell parasite .
Mode of Action
The compound interacts with the active site of the CYP51 receptor . It forms hydrogen interactions that show a high degree of occupation, establishing a stable complex with the target . This interaction leads to changes in the receptor’s function, affecting the life cycle of T. cruzi .
Biochemical Pathways
The compound affects the biochemical pathways related to the life cycle of T. cruzi . By interacting with the CYP51 receptor, it disrupts the normal functioning of the parasite, leading to downstream effects that inhibit the proliferation of the parasite .
Pharmacokinetics
The compound presents an alignment between permeability and hepatic clearance . It has low metabolic stability . It can form reactive metabolites from N-conjugation and C=C epoxidation . Despite this, the estimated LD50 rate >500 mg/kg indicates a low incidence of lethality by ingestion .
Result of Action
The compound’s action results in the inhibition of parasite proliferation . In vitro tests showed that the compound’s LC50 was similar to that of benznidazole (BZN), a standard treatment for Chagas disease . This indicates the effectiveness of the compound against the trypomastigote form of T. cruzi .
Properties
IUPAC Name |
3-(4-aminophenyl)-N-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-16-14(17)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9H,15H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYJOGOGMBDLHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716530 |
Source
|
Record name | 4'-Amino-N-methyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1335041-46-7 |
Source
|
Record name | 4'-Amino-N-methyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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